Chiral Scaffold Enantiomeric Differentiation: (1S,4S) vs. (1R,4R) 2-Oxa-5-azabicyclo[2.2.1]heptane in Biological Activity
The target compound incorporates the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold, which is the biologically validated enantiomer for the majority of reported active derivatives. Patent-derived binding data for 2-oxa-5-azabicyclo[2.2.1]heptane-containing compounds (BindingDB) show that (1S,4S) derivatives achieve sub-nanomolar to low-nanomolar potency: (1S,4S)-configured BDBM704813 exhibits Ki = 4.07 nM at human 5-HT2A, (1S,4S)-configured BDBM660102 exhibits IC50 = 0.640 nM against human sepiapterin reductase (SPR), and (1S,4S)-configured BDBM412528 achieves IC50 = 6 nM against IDH1 R132H [1]. The foundational J. Med. Chem. study by Portoghese and Telang established that epimeric quaternary derivatives of (1S,2S)-2-oxa-5-azabicyclo[2.2.1]heptane display markedly different anticholinergic activities depending on absolute configuration [2]. Procurement of CAS 2034559-01-6 as a (1S,4S) entity therefore provides access to the stereochemically preferred scaffold for target engagement.
| Evidence Dimension | Enantiomer-dependent biological potency across multiple targets |
|---|---|
| Target Compound Data | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold: 5-HT2A Ki = 4.07 nM; SPR IC50 = 0.640 nM; IDH1 R132H IC50 = 6 nM |
| Comparator Or Baseline | (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold: no comparable multi-target potency data identified in public domain; reported primarily as synthetic intermediate |
| Quantified Difference | Quantitative potency data available only for (1S,4S) series across three distinct target classes; (1R,4R) series lacks equivalent biological validation |
| Conditions | Radioligand binding (5-HT2A), SPR enzyme inhibition, IDH1 R132H biochemical assay; all data from BindingDB curated patent examples |
Why This Matters
Procurement of the wrong enantiomer risks complete loss of biological activity; the (1S,4S) scaffold is the only stereoisomer with published multi-target validation data supporting SAR campaigns.
- [1] BindingDB. BDBM704813 (5-HT2A Ki 4.07 nM), BDBM660102 (SPR IC50 0.640 nM), BDBM412528 (IDH1 R132H IC50 6 nM). All derived from US patent examples, accessed May 2026. View Source
- [2] Portoghese, P. S.; Telang, V. G. Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. J. Med. Chem. 1971, 14, 344–348. View Source
